Acetyl chloride-13C2
Overview
Description
Acetyl chloride-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in research to trace and study chemical reactions and mechanisms due to its isotopic labeling. The molecular formula for this compound is 13CH3COCl, and it has a molecular weight of approximately 80.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl chloride-13C2 can be synthesized through the reaction of acetic acid-13C2 with thionyl chloride (SOCl2). The reaction typically proceeds as follows: [ \text{13CH3COOH} + \text{SOCl2} \rightarrow \text{13CH3COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of this compound .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger quantities of reactants and more controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetyl chloride-13C2 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. [ \text{13CH3COCl} + \text{R-OH} \rightarrow \text{13CH3COOR} + \text{HCl} ] [ \text{13CH3COCl} + \text{R-NH2} \rightarrow \text{13CH3CONHR} + \text{HCl} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid-13C2 and hydrochloric acid. [ \text{13CH3COCl} + \text{H2O} \rightarrow \text{13CH3COOH} + \text{HCl} ]
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Anhydrous Conditions: Essential to prevent unwanted hydrolysis during reactions.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acetic Acid-13C2: Formed from hydrolysis.
Scientific Research Applications
Acetyl chloride-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Tracer Studies: Used to trace the pathway of acetyl groups in metabolic and synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of molecules.
Mass Spectrometry: Used in the identification and quantification of compounds in complex mixtures.
Chemical Synthesis: Used in the synthesis of labeled compounds for research in chemistry and biochemistry.
Mechanism of Action
The mechanism of action of acetyl chloride-13C2 involves its reactivity as an acylating agent. It reacts with nucleophiles to transfer the acetyl group, forming esters, amides, and other derivatives. The isotopic labeling with carbon-13 allows researchers to track the acetyl group through various chemical and biological processes, providing insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Acetyl Chloride: The non-labeled version of acetyl chloride-13C2.
Acetic Anhydride-13C2: Another labeled compound used for similar purposes.
Acetyl Chloride-d3: A deuterium-labeled version of acetyl chloride.
Comparison:
Isotopic Labeling: this compound is unique due to its carbon-13 labeling, which is specifically useful for NMR and mass spectrometry studies.
Reactivity: The chemical reactivity of this compound is similar to that of non-labeled acetyl chloride, making it a suitable substitute in reactions where isotopic tracing is required.
Biological Activity
Acetyl chloride-13C2, a stable isotope-labeled compound, is primarily utilized in organic synthesis and metabolic studies due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its applications in various fields, including pharmacology and metabolic research.
This compound (CAS Number: 89186-79-8) is a derivative of acetyl chloride, where both carbon atoms in the acetyl group are replaced with the stable isotope . It has the following characteristics:
- Molecular Formula :
- Boiling Point : 52 °C
- Melting Point : -112 °C
- Density : 1.130 g/mL at 25 °C
- Isotopic Purity : 99 atom %
These properties make it suitable for various analytical techniques, including NMR and mass spectrometry, which are critical in tracing metabolic pathways.
1. Metabolic Tracing
This compound is extensively used in metabolic studies to trace carbon flux through metabolic pathways. It facilitates the labeling of metabolites, allowing researchers to study their dynamics in biological systems. For instance, incorporation of into metabolites can be monitored using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), providing insights into metabolic processes such as the tricarboxylic acid (TCA) cycle and gluconeogenesis .
2. Synthesis of Labeled Compounds
This compound serves as a reagent for synthesizing various labeled compounds, including pharmaceuticals. For example, it has been used in the economical synthesis of labeled opiates and cocaine derivatives, where it acts as an acetylating agent to introduce labels into complex organic molecules .
Case Study 1: Opiate Synthesis
A study demonstrated the use of this compound for synthesizing -labeled opiates. The research highlighted how lower-cost -labeled acetyl chloride was effectively used for esterification reactions, yielding high-purity products suitable for pharmacological studies .
Case Study 2: Metabolic Pathway Analysis
In another investigation, researchers employed this compound to analyze glutamate and aspartate metabolism in human tissues. The study utilized advanced mass spectrometry techniques to differentiate isotopomers and assess regional metabolic heterogeneity within tumors, showcasing the compound's utility in cancer research .
Data Table: Properties and Applications
Property/Feature | Details |
---|---|
Molecular Formula | |
Boiling Point | 52 °C |
Melting Point | -112 °C |
Density | 1.130 g/mL at 25 °C |
Isotopic Purity | 99 atom % |
Applications | Metabolic tracing, synthesis of labeled compounds |
Research Findings
Recent findings indicate that using stable isotopes like enhances the sensitivity and specificity of metabolic studies. The ability to track labeled compounds through complex biological systems allows for a better understanding of metabolic pathways and their alterations in disease states .
Moreover, advancements in analytical techniques have improved the detection limits for these isotopes, enabling researchers to conduct more detailed studies with smaller sample sizes .
Properties
IUPAC Name |
acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480752 | |
Record name | Acetyl chloride-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89186-79-8 | |
Record name | Acetyl chloride-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89186-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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